3-(phenylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide
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Overview
Description
3-(phenylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Mechanism of Action
Target of Action
The primary target of the compound 3-(phenylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is the enzyme protoporphyrinogen oxidase (PPO) . PPO is a key enzyme in the biosynthesis of chlorophyll and heme, making it a crucial component in the growth and development of plants .
Mode of Action
This compound acts as an inhibitor of PPO . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX . This interaction is facilitated by various molecular interactions such as π-π stacking and hydrogen bonds .
Biochemical Pathways
By inhibiting PPO, this compound disrupts the biosynthesis of chlorophyll and heme . This leads to a decrease in photosynthetic activity and impairs the plant’s ability to produce energy, ultimately leading to plant death .
Pharmacokinetics
Given its herbicidal activity, it can be inferred that it has sufficient bioavailability to exert its effects on plants .
Result of Action
The molecular and cellular effects of this compound’s action result in the death of the plant . By inhibiting PPO, it disrupts crucial biochemical pathways, leading to a decrease in photosynthetic activity and energy production .
Action Environment
Like other herbicides, factors such as temperature, humidity, and soil composition may influence its effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with a phenylthio group and subsequent amide formation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize efficiency and minimize costs. Purification steps, such as crystallization or chromatography, would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(phenylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazole or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(phenylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 3-(phenylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- 3-(phenylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide
Uniqueness
3-(phenylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is unique due to its specific combination of functional groups and the spatial arrangement of its atoms. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-phenylsulfanyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-19(10-15-25-16-6-2-1-3-7-16)21-12-14-23-13-9-18(22-23)17-8-4-5-11-20-17/h1-9,11,13H,10,12,14-15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMHGKOLYARPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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